Rel-benzyl (1s,3s)-1-amino-3-ethoxycyclobutane-1-carboxylate
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Overview
Description
Rel-benzyl (1s,3s)-1-amino-3-ethoxycyclobutane-1-carboxylate is a chemical compound with a unique structure that includes a cyclobutane ring substituted with an amino group, an ethoxy group, and a carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-benzyl (1s,3s)-1-amino-3-ethoxycyclobutane-1-carboxylate typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cycloaddition reaction involving suitable precursors.
Introduction of Functional Groups: The amino, ethoxy, and carboxylate groups are introduced through a series of substitution reactions. Common reagents used in these reactions include amines, alcohols, and carboxylic acids.
Benzylation: The final step involves the benzylation of the compound to form the desired product.
Industrial Production Methods
Industrial production methods for this compound involve scaling up the synthetic routes mentioned above. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Rel-benzyl (1s,3s)-1-amino-3-ethoxycyclobutane-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino, ethoxy, and carboxylate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Rel-benzyl (1s,3s)-1-amino-3-ethoxycyclobutane-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Rel-benzyl (1s,3s)-1-amino-3-ethoxycyclobutane-1-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Rel-benzyl (1s,3s)-1-amino-3-ethoxycyclobutane-1-carboxylate can be compared with other similar compounds, such as:
Rel-benzyl (1s,3s)-3-aminocyclobutylcarbamate: This compound has a similar cyclobutane ring structure but differs in the functional groups attached.
Rel-benzyl (1s,3s)-3-(methylamino)cyclobutylcarbamate hydrochloride: This compound includes a methylamino group instead of an ethoxy group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H19NO3 |
---|---|
Molecular Weight |
249.30 g/mol |
IUPAC Name |
benzyl 1-amino-3-ethoxycyclobutane-1-carboxylate |
InChI |
InChI=1S/C14H19NO3/c1-2-17-12-8-14(15,9-12)13(16)18-10-11-6-4-3-5-7-11/h3-7,12H,2,8-10,15H2,1H3 |
InChI Key |
QPPKIQQAUDHFJF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CC(C1)(C(=O)OCC2=CC=CC=C2)N |
Origin of Product |
United States |
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